5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPMYSNFPYXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209710 | |
| Record name | 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-60-8 | |
| Record name | 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74556-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,4-Dichlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The principal synthetic method for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid involves the nucleophilic substitution of 2,4-dichlorophenol with a furan-2-carboxylic acid derivative bearing a suitable leaving group at the methyl position (e.g., halomethyl or chloromethyl furan-2-carboxylic acid). The reaction typically proceeds under alkaline conditions to deprotonate the phenol, enhancing its nucleophilicity.
- Base catalysts: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed to generate the phenolate ion.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to improve solubility and reaction rates.
- Temperature: Reflux or elevated temperatures (typically 80–120 °C) are applied to drive the reaction to completion.
- Reaction time: Generally ranges from several hours to overnight (12–24 hours).
Industrial Scale Production
In industrial contexts, the synthesis is scaled up with careful optimization of reaction parameters to maximize yield and purity. Key steps include:
- Controlled addition of reagents to manage exothermicity.
- Use of continuous stirred tank reactors (CSTRs) or batch reactors with precise temperature and pH control.
- Purification: Recrystallization from ethanol/water mixtures or chromatographic methods (silica gel column chromatography with ethyl acetate/hexane gradients) to achieve purity >95%.
Representative Reaction Scheme
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2,4-Dichlorophenol + chloromethyl furan-2-carboxylic acid | NaOH or K₂CO₃, DMF, reflux 80–120 °C, 12–24 h | Formation of this compound |
| 2 | Crude product | Recrystallization (EtOH/H2O) or column chromatography | Purified product with ≥95% purity |
Reaction Mechanisms and Conditions
Nucleophilic Substitution (SN2)
The reaction proceeds via an SN2 mechanism where the phenolate ion attacks the electrophilic benzylic carbon of the chloromethyl group attached to the furan ring, displacing the chloride ion. The electron-withdrawing dichloro substituents on the phenol ring increase the acidity of the phenol and stabilize the phenolate ion, facilitating the substitution.
Influence of Electronic Effects
The 2,4-dichlorophenoxy group exerts a strong electron-withdrawing effect, lowering the LUMO energy of the benzylic carbon and enhancing its susceptibility to nucleophilic attack. Computational studies (DFT calculations) confirm that this electronic environment favors efficient substitution under mild conditions.
Purification and Characterization
Purification Techniques
- Recrystallization: Ethanol/water mixtures are effective solvents for recrystallization, yielding high-purity crystalline material.
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane solvent gradients is used for further purification when necessary.
Analytical Characterization
- NMR Spectroscopy:
- ^1H NMR: Aromatic protons appear at δ 7.3–7.5 ppm; the –OCH₂– benzylic protons show a singlet near δ 5.2 ppm.
- ^13C NMR: Signals consistent with furan and phenoxy carbons confirm structure.
- FT-IR Spectroscopy: Characteristic carboxylic acid C=O stretch at 1700–1720 cm⁻¹.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 287.09 consistent with molecular formula C12H8Cl2O4.
- HPLC: Reverse-phase C18 column with acetonitrile/water mobile phase used to quantify purity (>95%).
Related Chemical Transformations and Reaction Conditions
Though the focus is on preparation, the compound’s chemical reactivity also informs its synthesis and purification:
| Reaction Type | Reagents/Conditions | Resulting Transformation |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), acidic medium | Oxidation of furan ring to diketone derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduction of carboxylic acid to primary alcohol |
| Substitution | Amines or thiols in DMF at 80 °C | Replacement of chlorine substituents in phenoxy ring |
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Base | NaOH or K₂CO₃ | Facilitates phenol deprotonation |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance reactivity |
| Temperature | 80–120 °C | Reflux conditions |
| Reaction Time | 12–24 hours | Ensures complete substitution |
| Purification Method | Recrystallization, column chromatography | Achieves ≥95% purity |
| Characterization | NMR, FT-IR, MS, HPLC | Confirms structure and purity |
This detailed analysis of the preparation methods for this compound consolidates diverse research findings and industrial practices, emphasizing nucleophilic substitution under alkaline conditions as the core synthetic route. The use of polar aprotic solvents, temperature control, and purification strategies are critical for obtaining high-purity material suitable for further research or application.
The electronic properties of the dichlorophenoxy substituent play a significant role in the reaction efficiency and selectivity. Analytical techniques such as NMR, FT-IR, and mass spectrometry are essential for confirming the identity and purity of the synthesized compound.
Scientific Research Applications
Agricultural Applications
This compound has been investigated for its potential use in agriculture, particularly as a herbicide and fungicide. Research indicates that compounds with similar structures exhibit significant activity against phytopathogenic fungi and can be effective in controlling various agricultural pests.
Case Study: Fungicidal Activity
A study published in a patent demonstrated that derivatives of furan-carboxylic acids possess high fungicidal activity against important phytopathogenic fungi. The study highlighted the effectiveness of these compounds in crop protection, suggesting their potential application in sustainable agriculture practices .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid due to its potential antibacterial properties. Similar compounds have been studied for their effectiveness against resistant strains of bacteria.
Case Study: Antibacterial Activity
Research published in a peer-reviewed journal indicated that furan derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration of these compounds as alternatives to traditional antibiotics .
Material Science Applications
In material science, derivatives of furan-based compounds are being explored for their potential use in developing biodegradable polymers. The synthesis of polyesters from furan derivatives can lead to environmentally friendly materials.
Data Table: Properties of Furan-Based Polymers
| Polymer Type | Source Compound | Properties |
|---|---|---|
| Polyethylene 2,5-furandicarboxylate (PEF) | 2,5-Furandicarboxylic acid | Biodegradable, high thermal stability |
| Polyamides | FDCA (Furan-2,5-dicarboxylic acid) | Strong mechanical properties |
Research indicates that these materials can replace conventional plastics, contributing to sustainability efforts .
Environmental Applications
The environmental applications of this compound are also noteworthy. Its derivatives are being studied for their role in bioremediation processes.
Case Study: Biodegradation Studies
Studies have shown that certain furan derivatives can be effectively metabolized by bacterial strains capable of degrading environmental pollutants. This suggests their potential use in bioremediation strategies to clean contaminated sites .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The 2,4-dichloro analog exhibits higher molecular weight and logP compared to mono-halogenated derivatives (e.g., 4-F or 4-Cl), suggesting superior lipid solubility for biological targeting .
- Electron-Withdrawing Groups : The nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid reduces logP but increases acidity (pKa ~2.5–3.0), enhancing solubility in polar media .
- Steric Effects: Bulky substituents (e.g., 4-(butan-2-yl)phenoxy in C₁₆H₁₈O₄) further elevate logP (4.19) but may hinder receptor binding .
Antimicrobial and Cytotoxic Profiles
- This compound: While direct activity data is unavailable, structurally similar compounds like methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate (Compound 6 in ) show antibacterial activity against Xanthomonas axonopodis, attributed to the furan-carboxylic acid backbone .
- 5-(4-Nitrophenyl)furan-2-carboxylic acid: No explicit bioactivity is reported, but nitro groups are known to enhance antiparasitic and anticancer properties in other contexts .
- Natural Derivatives : Compounds like 5-(2-carboxy-ethyl)-furan-2-carboxylic acid (Compound 7 in ) exhibit cytotoxicity against leukemia (K-562) and liver cancer (BEL-7420) cells, suggesting the carboxylic acid group is critical for interaction with cellular targets .
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₈Cl₂O₄ and features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 2,4-dichlorophenoxy methyl group. This unique structure contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase enzymes (COX) involved in the inflammatory process, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of microbial pathogens, indicating its potential as an antimicrobial agent.
- Cellular Signaling Modulation : The compound interacts with specific enzymes and receptors, modulating cellular signaling pathways that could influence cell proliferation and apoptosis.
The biological effects of this compound can be attributed to its ability to bind to various biological targets. This binding can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes such as COX, which play crucial roles in the synthesis of pro-inflammatory mediators.
- Influence on Cellular Pathways : By modulating signaling pathways related to inflammation and microbial resistance, the compound can alter cellular responses to stress or infection.
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound found that it significantly reduced inflammation markers in vitro. The compound was tested on human cell lines exposed to inflammatory stimuli, resulting in decreased levels of prostaglandins and cytokines associated with inflammation.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was evaluated against several bacterial strains. Results indicated a notable inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylate | Similar furan structure | Antimicrobial |
| 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid | Similar furan structure | Moderate anti-inflammatory effects |
Q & A
Q. What synthetic methodologies are optimal for preparing 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution between 2,4-dichlorophenol and a furan-2-carboxylic acid derivative under alkaline conditions (e.g., NaOH or K₂CO₃). Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity. Post-synthesis, purity is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (characteristic peaks: δ 7.3–7.5 ppm for aromatic protons, δ 5.2 ppm for the –OCH₂– group) ensures ≥95% purity .
Q. What are the primary chemical reactions this compound undergoes, and what conditions drive selectivity?
The compound participates in:
- Oxidation : Using KMnO₄ (acidic conditions) oxidizes the furan ring to a diketone, while CrO₃ selectively targets the benzylic –CH₂– group.
- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol; NaBH₄ is ineffective due to steric hindrance.
- Substitution : Amines or thiols displace the 2,4-dichlorophenoxy group under SN2 conditions (e.g., DMF, 80°C). Selectivity depends on steric and electronic effects of reagents .
Q. How is the compound characterized structurally and functionally in antimicrobial assays?
Structural characterization : FT-IR (C=O stretch at 1700–1720 cm⁻¹), mass spectrometry (ESI-MS m/z 287.09 [M-H]⁻), and X-ray crystallography (if crystalline). Functional assays : Broth microdilution (MIC against S. aureus and E. coli) with IC₅₀ values typically <50 µg/mL. Synergy studies with β-lactam antibiotics are performed via checkerboard assays .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
The 2,4-dichlorophenoxy group is electron-withdrawing, activating the adjacent –CH₂– for SN2 reactions. Computational studies (DFT, B3LYP/6-31G*) show a lowered LUMO energy at the benzylic carbon, favoring nucleophilic attack. Para-substitution with electron-donating groups (e.g., –OCH₃) reduces reactivity by 40% based on Hammett σ values .
Q. How can contradictory bioactivity data (e.g., variable MICs across studies) be resolved?
Discrepancies arise from:
- Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli).
- Solubility : DMSO concentration >1% may inhibit growth; use sonication or β-cyclodextrin complexes.
- pH effects : Carboxylic acid protonation (pKa ~4.2) reduces membrane permeability at physiological pH. Adjust assay buffers to pH 5–6 for consistent results .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability.
- Co-crystallization : With L-arginine improves aqueous solubility (from 0.2 mg/mL to 5.6 mg/mL).
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
Q. How does the compound interact with bacterial targets at the molecular level?
Molecular docking (AutoDock Vina) predicts strong binding to E. coli dihydrofolate reductase (DHFR; ΔG = -9.2 kcal/mol). Key interactions:
- 2,4-Dichlorophenoxy group with hydrophobic pocket (Phe 92, Leu 54).
- Carboxylic acid forms hydrogen bonds with Arg 57. Validate via site-directed mutagenesis and ITC binding assays .
Methodological Considerations
Q. What analytical techniques resolve degradation products during stability studies?
- HPLC-MS/MS : Detects oxidation products (e.g., quinone derivatives) under accelerated conditions (40°C/75% RH).
- Forced degradation : Expose to UV light (ICH Q1B) to identify photolytic byproducts. Use a photostability chamber with controlled irradiance (1.2 × 10⁶ lux·hr) .
Q. How can regioselective modifications be achieved on the furan ring?
Protect the carboxylic acid as a methyl ester (CH₂N₂), then perform Friedel-Crafts acylation at the 5-position using AlCl₃. Deprotect with NaOH/MeOH to restore the acid. Confirmed via NOESY (proximity of substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
